Forskolin G

Übersicht

Beschreibung

Forskolin G is a bioactive compound derived primarily from the tuberous roots of Coleus forskohlii (also known as Plectranthus barbatus). This perennial herb belongs to the Lamiaceae family and is native to the Indian subcontinent, as well as regions in Egypt, Arabia, Ethiopia, tropical East Africa, and Brazil. In traditional medicine, C. forskohlii has been used for various purposes, including treating heart diseases, abdominal colic, respiratory disorders, insomnia, and angina. The root tubers are employed in the treatment of worms and skin infections, among other uses .

Molecular Structure Analysis

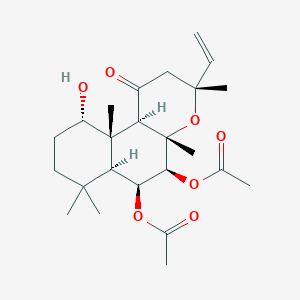

Forskolin has a unique and complex labdane-type diterpenoid structure. Its chemical formula is C22H34O7 , and it plays a crucial role in various pharmacological activities due to its ability to boost cyclic AMP (adenosine monophosphate) levels .

Chemical Reactions Analysis

While forskolin’s chemical reactivity is not extensively studied, its role as an activator of adenylyl cyclase is well-established. This property leads to increased intracellular cyclic AMP levels, which can impact various cellular processes .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

Forskolin has been suggested to have a positive role in heart complications . It is believed to improve heart health and treat various cardiovascular diseases .

Respiratory Disorders

Forskolin has been used in the treatment of respiratory disorders . It is particularly beneficial in improving the symptoms of asthma and chronic obstructive pulmonary disease (COPD) .

High Blood Pressure

Forskolin is known to help in the management of high blood pressure . It is believed to help relax the blood vessels and lower blood pressure .

Obesity and Weight Loss

Forskolin has been used in the treatment of obesity . It is believed to help in weight loss by promoting the breakdown of stored fats .

Antiviral Activity

Forskolin has shown antiviral activity against several viruses, including the herpes simplex viruses 1 and 2 (HSV-1 and HSV-2), hepatitis A virus (HAV), and coxsackievirus B4 (COX-B4) . It is believed to inhibit the protein–protein interaction of the receptor-binding domain (RBD) and ACE2, potentially preventing the entrance of SARS-CoV-2 into human cells for infection .

Hypothyroidism

Forskolin has been used in the treatment of hypothyroidism . It is believed to stimulate the release of thyroid hormones .

Eczema and Psoriasis

Forskolin is also used to treat skin conditions like eczema and psoriasis . It is believed to help reduce inflammation and improve skin health .

Wirkmechanismus

Target of Action

Forskolin G, also known as Forskolin, primarily targets the enzyme adenylate cyclase (AC) . This enzyme plays a crucial role in the production of cyclic adenosine monophosphate (cAMP) , an important second messenger necessary for the proper biological response of cells to hormones and other extracellular signals .

Mode of Action

Forskolin G interacts with its target, adenylate cyclase, by directly activating it . This activation leads to an increase in intracellular levels of cAMP . Forskolin G’s action is also influenced by the activation of AC by the heterotrimeric G-protein, Gs .

Biochemical Pathways

The primary biochemical pathway affected by Forskolin G is the adenylate cyclase-cAMP pathway . By increasing cAMP levels, Forskolin G can stimulate various biological processes, including the breakdown of stored fat cells and the release of fatty acids into the bloodstream . It also plays a role in the regulation of various cellular processes, including the activation of protein kinase A (PKA), an enzyme that plays a role in numerous cellular functions .

Result of Action

The molecular and cellular effects of Forskolin G’s action are diverse due to the wide range of cellular processes regulated by cAMP. Forskolin G’s ability to increase cAMP levels can lead to the activation of various enzymes and pathways that regulate cellular processes . For example, it has been shown to have neuroprotective potential, alleviating pathogenic factors linked with numerous neurological abnormalities . It also exhibits anti-inflammatory activities by reducing the expression of various inflammatory cytokines .

Action Environment

The action, efficacy, and stability of Forskolin G can be influenced by various environmental factors. For instance, the plant Coleus forskohlii, from which Forskolin G is derived, is native to India and widely present in the tropical and sub-tropical regions of Egypt, China, Ethiopia, and Pakistan . The roots of C. forskohlii, which contain the highest concentration of Forskolin G, are used for extraction .

Eigenschaften

IUPAC Name |

[(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5-acetyloxy-3-ethenyl-10-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O7/c1-9-22(6)12-15(27)18-23(7)16(28)10-11-21(4,5)19(23)17(29-13(2)25)20(30-14(3)26)24(18,8)31-22/h9,16-20,28H,1,10-12H2,2-8H3/t16-,17-,18+,19-,20-,22-,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAOOPRSOQWAOS-NHBJGEBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(CCC(C2(C3C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O)([C@H]3C(=O)C[C@](O[C@@]3([C@H]1OC(=O)C)C)(C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Forskolin G | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is forskolin G and where is it found?

A1: Forskolin G is a labdane diterpenoid found in the roots and aerial parts of Coleus forskohlii [, ].

Q2: What is the structure of forskolin G?

A2: Forskolin G's structure has been elucidated using spectroscopic data, including IR, MS, 1H NMR, 13C NMR, and 2D NMR experiments []. It is identified as 1α-hydroxy-6β,7β-diacetoxy-8,13-epoxylabd-14-ene-11-one [, ].

Q3: What is the molecular formula and weight of forskolin G?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of forskolin G, these can be deduced from its structure (1α-hydroxy-6β,7β-diacetoxy-8,13-epoxylabd-14-ene-11-one).

Q4: What are the pharmacological effects of forskolin G?

A4: Research indicates that forskolin G, along with other forskolin analogs, can relax histamine- or acetylcholine-induced contractions in isolated guinea pig tracheas, suggesting potential as a bronchodilator [].

Q5: How does forskolin G compare to forskolin in its effects?

A5: While both forskolin G and forskolin exhibit relaxant effects on tracheal smooth muscle, direct comparative studies are limited within the provided abstracts []. Further research is needed to determine their relative potency and specific mechanisms of action.

Q6: Are there any studies on the structure-activity relationship (SAR) of forskolin G?

A6: The provided research focuses on isolation and structural characterization of forskolin G. Detailed SAR studies exploring the impact of structural modifications on its activity, potency, and selectivity are not available in these abstracts.

Q7: What is known about the pharmacokinetics (PK) of forskolin G, such as absorption, distribution, metabolism, and excretion (ADME)?

A7: The provided research primarily focuses on isolation, structural characterization, and preliminary pharmacological activity of forskolin G. Information regarding its PK profile, including ADME, is not covered in these abstracts.

Q8: Have there been any in vivo studies conducted on forskolin G?

A8: The provided research primarily focuses on in vitro studies using isolated guinea pig tracheas. While these findings suggest potential therapeutic applications, in vivo studies are necessary to confirm efficacy, determine appropriate dosage, and assess potential toxicity.

Q9: Are there any known safety concerns or toxicities associated with forskolin G?

A9: Information regarding the toxicity profile and safety of forskolin G is not discussed in the provided abstracts. Thorough toxicological studies are crucial before considering any clinical applications.

Q10: What analytical methods are used to characterize and quantify forskolin G?

A10: Researchers have employed various spectroscopic methods to characterize and elucidate the structure of forskolin G. These techniques include Infrared spectroscopy (IR), Mass spectrometry (MS), 1H Nuclear Magnetic Resonance (1H NMR), 13C Nuclear Magnetic Resonance (13C NMR), and 2D NMR experiments [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.